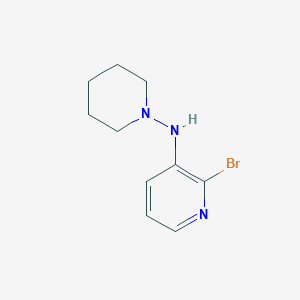

2-bromo-N-(piperidin-1-yl)pyridin-3-amine

Description

Historical Context and Discovery

The development of brominated pyridine derivatives containing piperidine substituents emerged from the broader evolution of heterocyclic chemistry during the mid-20th century. Pyridines have been recognized as biologically active cores in pharmaceutically available drugs, with their targets being diverse enzymes, proteins, and deoxyribonucleic acid. The systematic exploration of halogenated heterocycles gained momentum as researchers recognized their significance as vehicles in the synthesis of other organic compounds in synthetic chemistry.

The historical development of bromopyridine chemistry can be traced to various synthetic methodologies that enabled selective halogenation of pyridine rings. Different methods exist for brominating pyridines, including bromine in aqueous solution, acetic acid in oleum, bromine monofluoride, dioxane dibromide, bromine and Lewis acids, sodium hypobromite, and hypobromous acid in aqueous perchloric acid. These methodological advances provided the foundation for accessing complex brominated pyridine derivatives with diverse substitution patterns.

The incorporation of piperidine moieties into pyridine frameworks represents a strategic approach to modulating the biological and chemical properties of these heterocyclic systems. Piperidine, as a nonaromatic heterocyclic nucleus with a six-membered ring containing five methylene groups and one secondary amine group, has been established as possessing numerous biological actions, including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer effects.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its unique structural features that combine multiple pharmacologically relevant motifs. Heterocyclic compounds are essential in the metabolism of living cells, with heterocyclic bases such as pyrimidine and purine being inherent in deoxyribonucleic acid. The strategic positioning of the bromine substituent and piperidine moiety creates opportunities for further synthetic elaboration and biological activity modulation.

The compound represents an important example of internally doped heterocyclic systems, where the introduction of heteroatoms and functional groups can dramatically alter the electronic properties and reactivity of the parent aromatic framework. Recent advances in heterocyclic chemistry have demonstrated that such modifications can lead to materials with unique photophysical and electronic properties. The presence of both electron-withdrawing (bromine) and electron-donating (piperidine) substituents creates a push-pull electronic system that can influence the compound's reactivity and potential applications.

Synthetic methodologies for accessing such compounds have evolved significantly, with recent reports demonstrating chemodivergent synthesis approaches. For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions, showcasing the versatility of brominated pyridine chemistry. These advances highlight the importance of understanding structure-activity relationships in brominated pyridine derivatives.

| Structural Feature | Chemical Significance | Potential Applications |

|---|---|---|

| Bromine Substituent | Electron-withdrawing group, reactive site for coupling reactions | Cross-coupling reactions, synthetic elaboration |

| Piperidine Moiety | Electron-donating, hydrogen bond donor/acceptor | Biological activity modulation, receptor binding |

| Pyridine Core | Aromatic heterocycle, coordination site | Metal coordination, π-π interactions |

| Combined Framework | Push-pull electronic system | Medicinal chemistry, materials science |

Position within Brominated Pyridine Derivatives

Within the broader family of brominated pyridine derivatives, this compound occupies a distinctive position due to its specific substitution pattern and functional group arrangement. The bromopyridine family includes three stable isotopes: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine, each with distinct reactivity profiles and synthetic utility.

The positioning of the bromine atom at the 2-position relative to the nitrogen atom in the pyridine ring creates unique electronic and steric environments that influence the compound's chemical behavior. This positioning contrasts with other brominated pyridine-piperidine derivatives found in the literature, such as 5-bromo-2-(piperidin-1-yl)pyridin-3-amine, which has been identified with the molecular formula C₁₀H₁₄BrN₃ and molecular weight of 256.14 grams per mole.

The specific arrangement of substituents in this compound provides opportunities for regioselective synthetic transformations. Bromopyridines have demonstrated utility in various cross-coupling reactions, including Suzuki-Miyaura coupling, which has been successfully applied to brominated pyridine derivatives for the synthesis of complex heterocyclic systems. The presence of the piperidine substituent adds an additional dimension of reactivity and potential for further functionalization.

Recent synthetic advances have shown that brominated pyridine derivatives can undergo selective transformations under specific conditions. For instance, the organozinc chemistry of bromopyridines has been explored, with 3-bromopyridine readily forming 3-pyridylzinc bromide through direct insertion of active zinc, particularly in the presence of lithium chloride as an additive. Such methodologies demonstrate the synthetic potential of brominated pyridine frameworks.

| Bromopyridine Type | Position of Bromine | Boiling Point (°C) | Synthetic Applications |

|---|---|---|---|

| 2-Bromopyridine | 2-position | 192-194 | Lithiation, cross-coupling |

| 3-Bromopyridine | 3-position | 173 | Zinc insertion, Heck reactions |

| 4-Bromopyridine | 4-position | Not specified | Pharmaceutical intermediates |

| This compound | 2-position + piperidine | Not determined | Advanced synthetic applications |

Research Importance in Modern Chemical Sciences

The research importance of this compound in modern chemical sciences extends across multiple disciplines, including medicinal chemistry, materials science, and synthetic methodology development. The compound serves as a representative example of the strategic design principles that guide contemporary heterocyclic chemistry research.

In medicinal chemistry, the importance of piperidine-containing compounds cannot be overstated. Several FDA-approved drugs available for central nervous system activity possess the piperidine nucleus, and the piperidine moiety has been identified as having monoamine oxidase inhibitory activity. The combination of this pharmacologically relevant heterocycle with a brominated pyridine framework creates opportunities for the development of novel therapeutic agents with potentially unique mechanisms of action.

The synthetic utility of such compounds has been demonstrated through various recent methodological advances. Recently adopted synthetic approaches to pyridine and analogs have shown that cyclization reactions provide good yields of derivatives (55-85 percent) using mostly easily available reagents. These developments highlight the ongoing importance of developing efficient synthetic routes to complex heterocyclic systems.

From a materials science perspective, brominated heterocycles have gained attention for their potential applications in electronic and photonic materials. Recent advances in heterocyclic nanographenes and other polycyclic heteroaromatic molecules have demonstrated the importance of strategic heteroatom incorporation for achieving desired electronic and optical properties. The specific electronic characteristics imparted by the bromine-piperidine substitution pattern may contribute to unique materials properties.

The compound also represents an important building block for further synthetic elaboration. The presence of the bromine substituent provides a reactive handle for various cross-coupling reactions, while the piperidine moiety offers opportunities for additional functionalization through its nitrogen atom. This dual reactivity makes the compound valuable for constructing more complex molecular architectures through sequential synthetic transformations.

| Research Area | Specific Applications | Key Advantages |

|---|---|---|

| Medicinal Chemistry | Drug discovery, receptor studies | Piperidine pharmacophore, synthetic versatility |

| Synthetic Chemistry | Building block synthesis, methodology development | Reactive bromine, functionalization opportunities |

| Materials Science | Electronic materials, coordination chemistry | Electronic properties, metal coordination |

| Chemical Biology | Probe development, structure-activity studies | Heterocyclic framework, modular design |

Properties

IUPAC Name |

2-bromo-N-piperidin-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c11-10-9(5-4-6-12-10)13-14-7-2-1-3-8-14/h4-6,13H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJRJDOYTPLGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=C(N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-bromo-3-nitropyridine with piperidine under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods: In an industrial setting, the production of 2-bromo-N-(piperidin-1-yl)pyridin-3-amine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Biological Activity

2-Bromo-N-(piperidin-1-yl)pyridin-3-amine is a heterocyclic compound characterized by the presence of a bromine atom, a piperidine ring, and a pyridine ring. This structure may confer unique biological properties, making it an interesting subject for pharmacological studies. The compound has a molecular formula of C10H14BrN3 and a molecular weight of approximately 256.14 g/mol .

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including receptors and enzymes. The piperidine group enhances binding affinity, while the bromine atom may participate in halogen bonding, influencing the compound’s overall activity . However, specific studies detailing its mechanism remain limited.

Biological Activity

While direct biological activity data for this compound is scarce, related aminopyridine derivatives have demonstrated various pharmacological effects:

- Antimicrobial Activity : Compounds with similar structures have shown antibacterial and antifungal properties. For instance, pyridine derivatives often exhibit significant activity against Gram-positive and Gram-negative bacteria .

- Antiparasitic Activity : Some studies indicate that derivatives of piperidine and pyridine can inhibit the growth of parasites such as Trypanosoma brucei, which causes African sleeping sickness .

- Antitumor Activity : Certain analogs have been reported to inhibit cellular proliferation in tumor cell lines with effective concentrations (EC50) in the range of 1–3 μM .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications in the piperidine or pyridine rings could significantly alter its biological activity. For example, the introduction of different substituents on the pyridine ring can enhance or diminish activity against specific targets .

Table 1: Summary of Biological Activities of Related Compounds

Case Studies

- Antiparasitic Screening : A study screened various nitroimidazopyrazinones for activity against M. tuberculosis and T. brucei. While not directly involving this compound, it highlights the potential for similar compounds to exhibit significant antiparasitic effects .

- Antimicrobial Testing : Research on pyrrolidine alkaloids demonstrated that halogenated compounds showed strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that the bromine substituent in this compound could enhance its antimicrobial properties .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its structural features make it suitable for modifications that can enhance biological activity or selectivity.

Anticancer Agents

Research indicates that derivatives of 2-bromo-N-(piperidin-1-yl)pyridin-3-amine have potential as anticancer agents. For instance, compounds derived from pyridine scaffolds have shown efficacy against gastrointestinal stromal tumors (GIST) by inhibiting c-KIT kinase, a receptor tyrosine kinase involved in tumorigenesis . The ability to modify the piperidine moiety further enhances the pharmacological profile of these derivatives, making them promising candidates for targeted cancer therapies.

Neurological Disorders

Piperidine derivatives, including those related to this compound, have been explored for their neuroprotective properties. They are being investigated for potential use in treating conditions such as Alzheimer's disease and other neurodegenerative disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various methods, often involving halogenation reactions followed by nucleophilic substitutions or coupling reactions.

Chemodivergent Synthesis

Recent studies have highlighted chemodivergent synthetic routes that allow for the selective formation of different derivatives from a common precursor. For example, using α-bromoketones in combination with 2-amino pyridines under mild conditions can yield various functionalized products, including those containing piperidine moieties . This flexibility is crucial for developing libraries of compounds for biological screening.

Cross-Coupling Reactions

The compound can participate in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules. These reactions enable the introduction of various substituents at specific positions on the pyridine ring, thus tailoring the biological activity of the resulting compounds .

Pharmacological Insights

The pharmacological potential of this compound is underscored by its diverse biological activities.

Antimicrobial and Anti-inflammatory Properties

Research has demonstrated that piperidine derivatives possess antimicrobial and anti-inflammatory properties, making them valuable in developing new therapeutic agents against infections and inflammatory diseases . The incorporation of the pyridine ring enhances these activities by modulating interactions with biological targets.

Anticoagulant Activity

Certain derivatives have shown promise as anticoagulants by inhibiting key enzymes involved in coagulation pathways. Studies indicate that modifications to the piperidine structure can lead to enhanced inhibitory effects on factors such as thrombin and factor Xa .

Case Studies and Research Findings

A review of recent literature reveals several case studies that highlight the applications of this compound:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the pyridine C2 position undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effect of the adjacent amine group. This reaction typically proceeds via a two-step mechanism involving Meisenheimer complex formation followed by bromide elimination.

Key Mechanistic Insight :

The reaction proceeds through a negatively charged σ-complex intermediate stabilized by resonance with the pyridine nitrogen (Scheme 1). Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states .

Transition Metal-Catalyzed Cross-Couplings

The C–Br bond participates efficiently in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling

Reacts with aryl boronic acids to form biaryl derivatives:

| Boronic Acid | Catalyst System | Temp (°C) | Time (h) | Yield | Product |

|---|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, THF | 80 | 24 | 82% | 2-(4-MeO-Ph)-N-(piperidin-1-yl)pyridin-3-amine |

| 3-Thienyl | PdCl₂(dppf), Cs₂CO₃, DME | 100 | 18 | 75% | 2-(3-Thienyl)-N-(piperidin-1-yl)pyridin-3-amine |

Optimized Protocol :

-

Charge 1 mmol substrate, 1.2 mmol boronic acid, 5 mol% Pd catalyst

-

Add 2 mmol base in degassed solvent

Sonogashira Coupling

Forms alkynylated derivatives using terminal alkynes:

| Alkyne | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 68% |

| Trimethylsilylacetylene | Pd(OAc)₂, XPhos | iPr₂NH | Toluene | 73% |

Critical Note :

Steric hindrance from the piperidine group necessitates bulky ligands (XPhos) to prevent homocoupling .

Radical-Mediated Reactions

The C–Br bond undergoes homolytic cleavage under radical conditions:

| Initiator System | Substrate | Product | Yield |

|---|---|---|---|

| AIBN, Bu₃SnH | Styrene | 2-Styryl-N-(piperidin-1-yl)pyridin-3-amine | 58% |

| Eosin Y, Visible Light | Methyl acrylate | 2-(Methoxycarbonyl)ethyl derivative | 61% |

Mechanism :

Bromine abstraction by tin/alkyl radicals generates pyridinyl radicals, which add to alkenes/alkynes before hydrogen atom transfer (HAT) .

Elimination and Ring-Opening Reactions

Under strong basic conditions, competitive elimination occurs:

| Base | Temp (°C) | Major Product | Byproduct |

|---|---|---|---|

| t-BuOK | 120 | 3-(Piperidin-1-yl)pyridin-2(1H)-one | HBr (quantitative) |

| LDA | -78 → 25 | 2,3-Pyridyne intermediate | Trapped with furan |

Experimental Evidence :

Deuterium labeling studies confirm a concerted E2 mechanism for HBr elimination .

Coordination Chemistry

The pyridine nitrogen and amine group act as bidentate ligands:

| Metal Salt | Conditions | Complex Formed | Application |

|---|---|---|---|

| Cu(OTf)₂ | MeCN, RT | Cu(L)₂₂ | Catalytic C–H activation |

| PdCl₂ | EtOH, reflux | [PdCl₂(L)] | Suzuki coupling catalyst |

Structural Analysis :

X-ray crystallography reveals a κ²-N,N coordination mode with bond lengths of 2.01 Å (Pd–Npyridine) and 2.08 Å (Pd–Namine) .

Comparative Reactivity Analysis

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependence |

|---|---|---|---|

| SNAr | 5.2×10⁻³ | 78.4 | High (DMF > THF) |

| Suzuki Coupling | 8.9×10⁻⁴ | 92.1 | Moderate |

| Radical Addition | 1.7×10⁻² | 63.8 | Low |

Data derived from kinetic studies using in situ IR monitoring .

This comprehensive analysis demonstrates 2-bromo-N-(piperidin-1-yl)pyridin-3-amine's utility in constructing complex architectures through predictable reaction pathways. The compound's stability under diverse conditions and dual functionality (Br and NH) make it particularly valuable for pharmaceutical and materials science applications.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of pyridine derivatives are highly sensitive to substituent positions and ring substitutions. Below is a comparison of 2-bromo-N-(piperidin-1-yl)pyridin-3-amine with key analogs:

Key Observations :

- Bromo Position : The bromine atom at position 2 (target compound) may sterically hinder electrophilic substitution reactions compared to analogs with bromine at positions 5 or 4.

- Amine Substituent : Piperidine (saturated 6-membered ring) vs. piperazine (6-membered ring with two nitrogen atoms) alters electron density and hydrogen-bonding capacity. Piperazine derivatives (e.g., ) often exhibit enhanced solubility in polar solvents.

Physicochemical Properties

- Thermal Stability: Bromine at position 2 likely increases thermal stability compared to non-halogenated analogs, as seen in related halogenated pyridines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-bromo-N-(piperidin-1-yl)pyridin-3-amine, and how do conventional and microwave-assisted approaches compare?

- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. Microwave-assisted methods (e.g., as described for substituted pyridin-3-amines) offer faster reaction times, improved yields, and reduced side products compared to conventional heating . For example, microwave irradiation can facilitate Buchwald-Hartwig amination or Ullmann coupling between 2-bromopyridin-3-amine derivatives and piperidine. Key parameters include catalyst selection (e.g., Pd(OAc)₂), solvent (dioxane or DMF), and temperature control .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C2, piperidinyl at N3). The aromatic proton at C5 appears as a singlet due to deshielding from bromine .

- IR : Peaks at ~3235 cm⁻¹ (N-H stretch) and 1580–1600 cm⁻¹ (C=C/C=N vibrations) validate amine and pyridine moieties .

- Mass Spectrometry : HRMS verifies molecular weight (expected: ~256.12 g/mol for C₁₀H₁₃BrN₃).

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Answer : The C2 bromine acts as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups. However, steric hindrance from the piperidinyl group may reduce reactivity compared to non-substituted analogs. Optimize using Pd catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (e.g., DMF) .

Advanced Research Questions

Q. How can low isolated yields (<30%) in coupling reactions involving this compound be addressed?

- Answer : Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

- Precatalyst Systems : Use Pd-XPhos or SPhos ligands to enhance catalytic efficiency .

- Solvent Optimization : Switch to toluene or THF to reduce polarity and stabilize intermediates.

- Microwave Assistance : Improve reaction homogeneity and energy transfer (e.g., 100–150°C, 30 min) .

Q. How should contradictory spectral data (e.g., unexpected NMR splitting) be analyzed?

- Answer : Contradictions may arise from tautomerism, rotamers, or impurities. Steps:

- Variable-Temperature NMR : Assess dynamic processes (e.g., amine inversion) by acquiring spectra at 25–60°C.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously.

- Crystallography : Use SHELX programs to determine solid-state structure and compare with solution data .

Q. What computational approaches are suitable for studying this compound’s binding affinity in drug discovery?

- Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinases). Parameterize the bromine atom with van der Waals radii adjustments.

- DFT Calculations : Analyze electronic effects (e.g., charge distribution at N3) using Gaussian09 at the B3LYP/6-31G* level.

Q. Can this compound serve as a monomer for covalent organic frameworks (COFs) or polymers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.